molecular formula C11H10BrF2NO2 B1373227 3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1311318-38-3

3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No. B1373227
M. Wt: 306.1 g/mol
InChI Key: DHPRXNQSGKONHK-UHFFFAOYSA-N
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Description

“3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1311318-38-3. Its molecular weight is 306.11 . The IUPAC name for this compound is 3-bromo-1-[2-(difluoromethoxy)phenyl]-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for “3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one” is 1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one” include a molecular weight of 306.11 . More detailed properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of the Application : This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds .
  • Methods of Application/Experimental Procedures : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
  • Results/Outcomes : Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application 2: Antiviral Activity of Indole Derivatives

  • Summary of the Application : Indole derivatives, which may include compounds similar to “3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one”, have been found to possess various biological activities, including antiviral activity .
  • Methods of Application/Experimental Procedures : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Results/Outcomes : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application 3: Development of Polyfluoroalkoxy-Substituted Benzene Derivatives

  • Summary of the Application : This compound is used in the development of polyfluoroalkoxy-substituted benzene derivatives . Many important drugs contain a (polyfluoroalkoxy)benzene unit . For example, Sonidegib is an anticancer agent for treating basal-cell carcinoma, Lumacaftor is employed to treat Mucoviscidose .
  • Methods of Application/Experimental Procedures : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
  • Results/Outcomes : Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Future Directions

The future directions for the study of “3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one” are not specified in the available sources. Given its unique structure, it could be of interest in various fields of research, including medicinal chemistry, material science, and others .

properties

IUPAC Name

3-bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO2/c12-7-5-6-15(10(7)16)8-3-1-2-4-9(8)17-11(13)14/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRXNQSGKONHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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